(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine
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Overview
Description
(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine typically involves the reaction of 4-bromobenzylamine with triazole derivatives under specific conditions. One common method includes the use of copper(I) bromide and potassium carbonate in dimethyl sulfoxide at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines.
Scientific Research Applications
(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological interactions.
Mechanism of Action
The mechanism of action of (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylamine: A simpler compound with similar bromophenyl functionality.
(2-Bromophenyl)methanamine: Another bromophenyl derivative with different substitution patterns.
(3-Bromophenyl)methanamine: Similar to the above but with the bromine atom in a different position.
Uniqueness
(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine is unique due to the presence of both the triazole ring and the bromophenyl group. This combination imparts specific chemical and biological properties, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
YCPMYQCFQXLMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)Br |
Origin of Product |
United States |
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